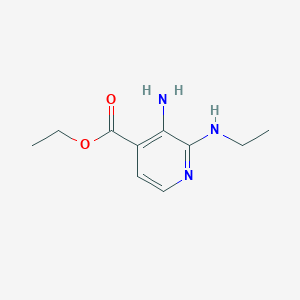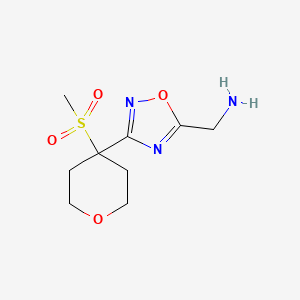
(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic molecule with potential applications in various scientific fields. It features a tetrahydro-2H-pyran ring, a 1,2,4-oxadiazole ring, and a methanamine group, making it a unique structure for chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran-4-yl methanesulfonate . This intermediate is then reacted with appropriate reagents to form the final compound. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine: is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H15N3O4S |
|---|---|
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
[3-(4-methylsulfonyloxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C9H15N3O4S/c1-17(13,14)9(2-4-15-5-3-9)8-11-7(6-10)16-12-8/h2-6,10H2,1H3 |
Clave InChI |
WTLNBHKGXMEPLE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1(CCOCC1)C2=NOC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


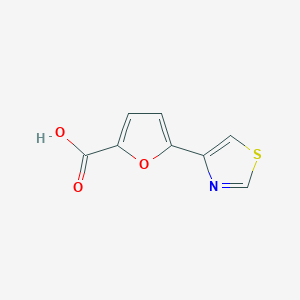
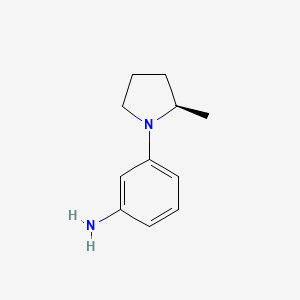
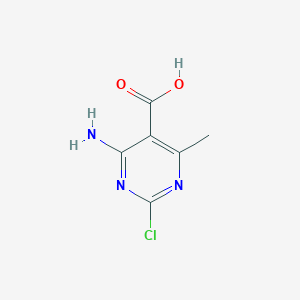
![2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056263.png)
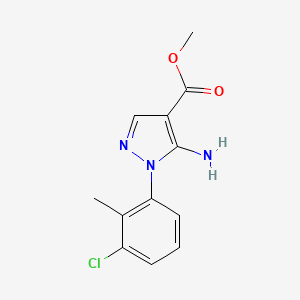
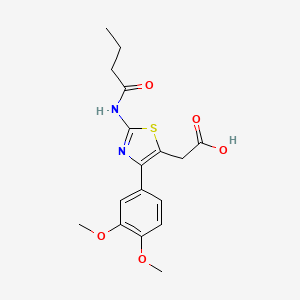
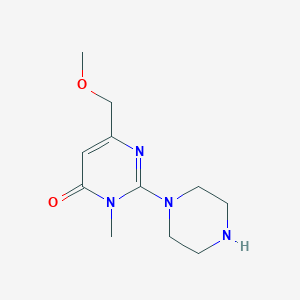
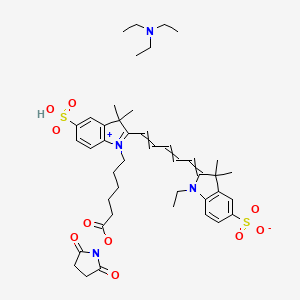
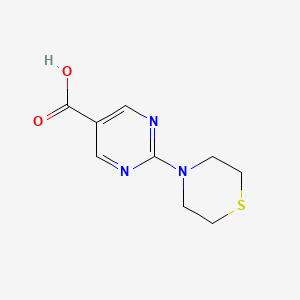
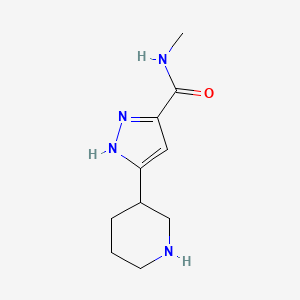
![4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15056309.png)
![(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B15056320.png)
![7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one](/img/structure/B15056329.png)
